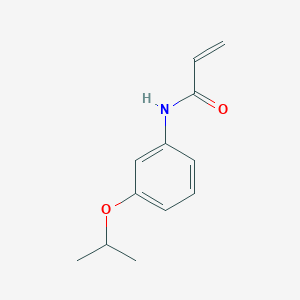

N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide” is a chemical compound. It is also known as "tert-butyl N- (4-bromophenyl)-N- (propan-2-yl)carbamate" . It has a molecular weight of 314.22 .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H20BrNO2 . Its InChI code is 1S/C14H20BrNO2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,1-5H3 .Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . It should be stored under inert gas and is air sensitive .科学的研究の応用

Gel Sculpture and Supramolecular Chemistry

One study presents the synthesis of a supramolecular gel derived from tert-butoxycarbonyl (Boc)-protected L-amino acids, including derivatives similar to N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide. This gel exhibits remarkable properties such as load-bearing capacity, moldability, and self-healing, attributed to non-covalent supramolecular interactions. Such materials are poised for applications in stress-bearing contexts and beyond, showcasing the versatility of Boc-protected amino acid derivatives in designing functional materials (Pathik Sahoo et al., 2012).

Solid-Phase Peptide Synthesis

Another research application involves the synthesis of N-tert.-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid, demonstrating its utility as a handle in solid-phase synthesis of peptide α-carboxamides. This study highlights the stability and efficiency of using tert-butoxycarbonyl-protected intermediates for peptide synthesis, enabling the creation of diverse peptide sequences with potential therapeutic applications (S. Gaehde & G. Matsueda, 2009).

Palladium-Catalyzed Aminocarbonylations

In the field of organic synthesis, the tert-butoxycarbonyl group finds application in palladium-catalyzed aminocarbonylation reactions. One study describes using dimethylformamide as a carbon monoxide source in such reactions to synthesize aryl amides, showcasing the broad applicability of tert-butoxycarbonyl-protected intermediates in complex organic transformations (Y. Wan et al., 2002).

Enantioselective Synthesis

The utility of tert-butoxycarbonyl-protected amino acids extends into enantioselective synthesis, where such intermediates facilitate the stereoselective construction of complex molecules. This is illustrated by the asymmetric alkylation of tert-butyl glycinate Schiff base, catalyzed by a chiral quaternary ammonium salt under micellar conditions, resulting in products with significant enantioselectivity (T. Okino & Y. Takemoto, 2001).

Safety and Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin .

特性

IUPAC Name |

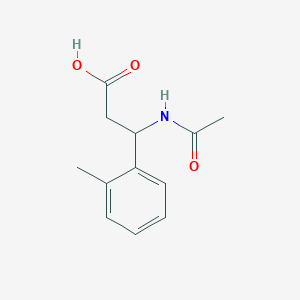

tert-butyl N-[2-[(4-bromophenyl)methylamino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-9-12(18)16-8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCZPLRLBNXVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2750528.png)

![4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B2750532.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)propanamide](/img/structure/B2750535.png)

![2-[cyano(phenyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2750537.png)

![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol](/img/structure/B2750538.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2750541.png)

![2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2750543.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2750544.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2750545.png)

![(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride](/img/structure/B2750549.png)